An In-Depth Technical Guide to 4-(1H-imidazol-1-yl)phenylboronic Acid: Synthesis, Reactions, and Applications
An In-Depth Technical Guide to 4-(1H-imidazol-1-yl)phenylboronic Acid: Synthesis, Reactions, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-(1H-imidazol-1-yl)phenylboronic acid (CAS Number: 229009-43-2), a versatile bifunctional molecule increasingly utilized in medicinal chemistry, materials science, and chemical biology. As a Senior Application Scientist, this document synthesizes established chemical principles with practical, field-proven insights to empower researchers in leveraging the unique properties of this compound.
Compound Overview and Physicochemical Properties
4-(1H-imidazol-1-yl)phenylboronic acid is a white to off-white solid at room temperature. Its structure uniquely combines a phenylboronic acid moiety, a cornerstone of modern cross-coupling chemistry, with a nucleophilic imidazole ring, a prevalent heterocycle in biologically active molecules. This duality makes it a valuable building block for creating complex molecular architectures.
| Property | Value | Source |
| CAS Number | 229009-43-2 | [1] |
| Molecular Formula | C₉H₉BN₂O₂ | [Amerigo Scientific] |
| Molecular Weight | 188.00 g/mol | [Amerigo Scientific] |
| Appearance | White to off-white solid | General Knowledge |
| Solubility | Soluble in methanol, DMF, and aqueous base | General Knowledge |
Synthesis and Handling
The synthesis of arylboronic acids can be achieved through several established methods. A common and effective approach involves the lithiation of an aryl halide followed by quenching with a trialkyl borate and subsequent hydrolysis.
Proposed Synthesis of 4-(1H-imidazol-1-yl)phenylboronic Acid
This protocol is a representative method based on established procedures for the synthesis of functionalized phenylboronic acids.
Reaction Scheme:
Caption: Proposed synthesis of 4-(1H-imidazol-1-yl)phenylboronic acid.
Step-by-Step Protocol:
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Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of 4-bromo-1-(1H-imidazol-1-yl)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF).
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Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi, 1.1 eq) dropwise while maintaining the temperature below -70 °C. Stir the reaction mixture at -78 °C for 1 hour.
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Borylation: To the resulting solution, add triisopropyl borate (1.5 eq) dropwise, again ensuring the temperature remains below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
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Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl) until the solution is acidic (pH ~2). Stir vigorously for 1-2 hours.
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Work-up and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The product may be in the aqueous or organic layer depending on the pH. Adjusting the pH of the aqueous layer to be slightly basic might be necessary to extract the product into the organic phase. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Stability and Handling Considerations
Arylboronic acids are known to be sensitive to heat and can undergo protodeboronation, especially under basic conditions. For long-term storage, it is advisable to keep 4-(1H-imidazol-1-yl)phenylboronic acid in a cool, dry place under an inert atmosphere. For applications requiring enhanced stability, conversion to its pinacol ester derivative is a common and effective strategy.
Key Applications in Organic Synthesis
The utility of 4-(1H-imidazol-1-yl)phenylboronic acid stems from its ability to participate in a variety of powerful cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds.[2] 4-(1H-imidazol-1-yl)phenylboronic acid serves as an excellent coupling partner with a wide range of aryl, heteroaryl, and vinyl halides or triflates. The imidazole moiety is generally well-tolerated under typical Suzuki-Miyaura conditions.
General Experimental Workflow for Suzuki-Miyaura Coupling:
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Representative Protocol for Suzuki-Miyaura Coupling with an Aryl Bromide:
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Reagent Preparation: In a reaction vessel, combine the aryl bromide (1.0 mmol), 4-(1H-imidazol-1-yl)phenylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and a base (e.g., 2 M aqueous Na₂CO₃, 2.0 mmol).
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Solvent Addition: Add a suitable degassed solvent system, typically a mixture of an organic solvent (e.g., toluene or dioxane) and water.
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Reaction: Heat the mixture to 80-100 °C under an inert atmosphere and stir until the starting material is consumed (as monitored by TLC or LC-MS).
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Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Table of Representative Suzuki-Miyaura Coupling Reactions:
| Aryl Halide | Product | Typical Yield (%) |
| 4-Bromoanisole | 4-Methoxy-4'-(1H-imidazol-1-yl)-1,1'-biphenyl | 85-95% |
| 3-Bromopyridine | 3-(4'-(1H-imidazol-1-yl)-[1,1'-biphenyl]-3-yl)pyridine | 70-85% |
| 1-Iodonaphthalene | 1-(4'-(1H-imidazol-1-yl)-[1,1'-biphenyl]-4-yl)naphthalene | 80-90% |
Chan-Lam Coupling Reactions
The Chan-Lam coupling provides a powerful method for the formation of C-N bonds, specifically for the N-arylation of various nitrogen-containing nucleophiles.[3][4][5] The imidazole moiety of 4-(1H-imidazol-1-yl)phenylboronic acid can react with another arylboronic acid in a copper-catalyzed reaction to form N-aryl imidazoles.[3][6]
General Reaction Scheme for Chan-Lam Coupling:
Sources
- 1. [4-(1H-Imidazol-1-yl)phenyl]boronic acid - Amerigo Scientific [amerigoscientific.com]
- 2. ias.ac.in [ias.ac.in]
- 3. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 4. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. N,O-Bidentate ligand-tunable copper(ii) complexes as a catalyst for Chan–Lam coupling reactions of arylboronic acids with 1H-imidazole derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
